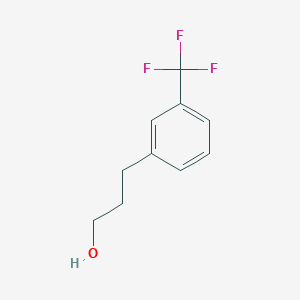
N-(Trifluoroacetyl)-1-desmethyl Daunorubicin
Descripción general
Descripción
“N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” is an impurity of Epirubicin, which is an anthracycline topoisomerase inhibitor used as an antineoplastic agent . It is a red to dark red solid and is soluble in DMSO and Methanol .
Synthesis Analysis
The modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . Moreover, the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .
Molecular Structure Analysis
“N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” contains a total of 76 bonds; 48 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, and 1 secondary amide .
Chemical Reactions Analysis
Modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . Moreover, the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .
Physical And Chemical Properties Analysis
“N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” has a molecular formula of C29H28F3NO11 and a molecular weight of 623.53 . It is soluble in DMSO and Methanol . The predicted boiling point is 817.0±65.0°C, and the predicted density is 1.61±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Proteomics Research
N-(Trifluoroacetyl)-1-desmethyl Daunorubicin: is utilized in proteomics research due to its biochemical properties. It’s a valuable compound for studying protein interactions and functions, particularly in the context of cancer research .
Anticancer Drug Development
This compound is an analog of daunorubicin, a well-known anticancer drug. Its modified structure is being explored for developing new anticancer therapies with potentially fewer side effects and improved efficacy .
Drug Delivery Systems
Researchers are investigating the use of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin in drug delivery systems. Its structure could enhance the delivery of therapeutic agents directly to cancer cells, minimizing damage to healthy cells.
Targeted Therapy
The compound’s unique properties may allow for targeted therapy applications. By attaching to specific molecules that are overexpressed in cancer cells, it could deliver drugs more precisely, reducing systemic toxicity.
Pharmacokinetics
Studying the pharmacokinetics of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin helps researchers understand its metabolism, absorption, and excretion. This is crucial for optimizing dosing regimens and improving patient outcomes .
Toxicology
In pharmaceutical toxicology, the compound serves as a reference material. It helps in assessing the safety profile of new drugs and understanding the toxicological aspects of daunorubicin derivatives .
Antiproliferative Properties
The antiproliferative properties of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin are being studied to determine its effectiveness in inhibiting the growth of cancer cells. This research could lead to new treatments for various cancers .
Chemical Modification Research
Finally, the compound is used in chemical modification research. Scientists are exploring different ways to alter its structure to create derivatives with enhanced therapeutic properties or reduced side effects .
Mecanismo De Acción
Target of Action
N-(Trifluoroacetyl)-1-desmethyl Daunorubicin, a derivative of Daunorubicin, primarily targets DNA by intercalation between base pairs . It also inhibits topoisomerase II activity, a crucial enzyme involved in DNA replication and transcription .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It forms complexes with DNA by intercalation between base pairs, disrupting the normal DNA structure and function . Additionally, it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Biochemical Pathways
The interaction of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin with DNA and topoisomerase II affects several biochemical pathways. The disruption of DNA structure and function can lead to cell cycle arrest and apoptosis . The inhibition of topoisomerase II further enhances these effects by preventing DNA replication and transcription .
Pharmacokinetics
The pharmacokinetics of Daunorubicin, the parent compound, is characterized by a large inter-individual variability that may impact treatment efficacy and outcome It’s known that daunorubicin has a high affinity for lipid bilayers, which could influence its bioavailability .
Result of Action
The molecular and cellular effects of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin’s action are primarily cytotoxic. The disruption of DNA structure and function, combined with the inhibition of topoisomerase II, leads to cell cycle arrest and apoptosis . This results in the death of cancer cells, contributing to the compound’s antineoplastic activity .
Action Environment
The action, efficacy, and stability of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the cellular environment can affect the compound’s interaction with its targets . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
Safety and Hazards
While specific safety and hazard information for “N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” is not available, it’s worth noting that anthracyclines, the class of drugs to which it belongs, are characterized by a whole spectrum of side effects, such as high toxicity for healthy cells, especially intestines and bone marrow, rapid accumulation in the body, and the development of multiple drug resistance of cancer cells . The most dangerous thing when using anthracyclines is their high cardiotoxicity, which at high doses of these drugs leads to rapid death of cardiomyocytes and death of patients .
Direcciones Futuras
While specific future directions for “N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” are not available, it’s worth noting that work began all over the world on the chemical modification of anthracyclines to synthesize drugs free of the above disadvantages . Thousands of compounds were obtained, both fragments of the anthracyclines molecule, quinone, and daunosamine, were modified, original synthetic approaches were used, sometimes including 8-step transformations .
Propiedades
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3NO11/c1-9-21(35)13(32-26(40)28(29,30)31)6-16(42-9)43-15-8-27(41,10(2)33)7-12-18(15)25(39)20-19(23(12)37)22(36)11-4-3-5-14(34)17(11)24(20)38/h3-5,9,13,15-16,21,34-35,37,39,41H,6-8H2,1-2H3,(H,32,40)/t9-,13-,15-,16-,21+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGCIJOSAVHQF-MPODBYEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570353 | |
| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trifluoroacetyl)-1-desmethyl Daunorubicin | |
CAS RN |
68594-06-9 | |
| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




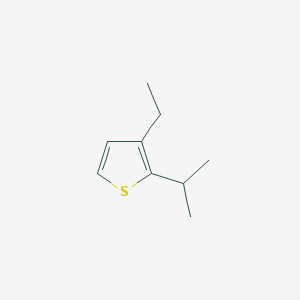


![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)
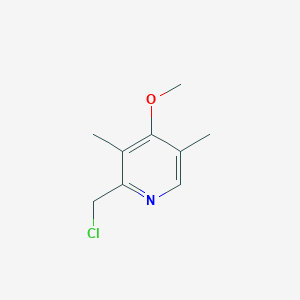
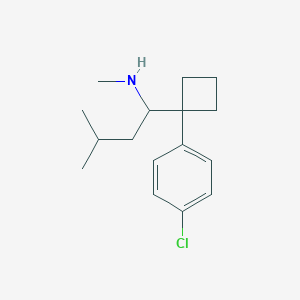
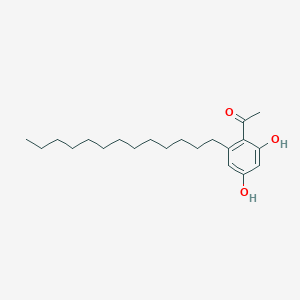



![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride](/img/structure/B128412.png)

